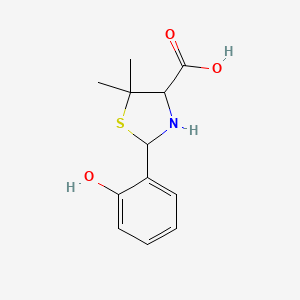

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Hydroxyphenylacetic acid is a compound made of one or more hydroxyl groups directly attached to one or more aromatic rings . It’s a metabolite of phenylalanine and is excreted in the urine of patients suffering from diseases like phenylketonuria .

Synthesis Analysis

The synthesis of 2-Hydroxyphenylacetic acid involves a coupling reaction involving aryl dibromides and 2-hydroxyphenyl benzimidazole .Molecular Structure Analysis

The molecular structure of 2-Hydroxyphenylacetic acid is characterized by a carbon-oxygen bond slightly less than that of methanol. The carbon-oxygen-hydrogen atoms have an angle of 109° making it a planar molecule similar to methanol with the carbon-oxygen-hydrogen angle of 108.5° .Chemical Reactions Analysis

The emission characteristics of 2-Hydroxyphenylacetic acid are very sensitive to the micro-environment. They show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .Physical And Chemical Properties Analysis

2-Hydroxyphenylacetic acid is a beige powder . It has a melting point range of 145 - 147 °C . The photophysical properties of 2-Hydroxyphenylacetic acid are studied in the solution state .科学的研究の応用

Biological Activities and Applications

Antioxidant and Antimicrobial Properties : Compounds structurally related to 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid, particularly natural carboxylic acids derived from plants, exhibit significant antioxidant and antimicrobial properties. The structure-activity relationship (SAR) studies of these compounds reveal that the presence of hydroxyl groups and the configuration of the molecular structure significantly influence their biological activities. For example, compounds like rosmarinic acid show high antioxidant activity, which is a desirable feature in the development of protective agents against oxidative stress-related diseases (Godlewska-Żyłkiewicz et al., 2020).

Cytotoxic Activity : The cytotoxic potential of carboxylic acids and their derivatives is also of significant interest in drug discovery, particularly for cancer research. The structural elements of these compounds, including the carboxyl and hydroxyl groups, play crucial roles in their interaction with biological targets, influencing their cytotoxic effects.

Pharmacological Significance : The thiazolidine core, a feature shared by 2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid, is a prominent scaffold in medicinal chemistry due to its presence in various bioactive compounds. Thiazolidines and their derivatives have been explored for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. These compounds serve as valuable leads for the development of new therapeutic agents (Sahiba et al., 2020).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c1-12(2)9(11(15)16)13-10(17-12)7-5-3-4-6-8(7)14/h3-6,9-10,13-14H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRLVWWHWYVOSPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC(S1)C2=CC=CC=C2O)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-hydroxyphenyl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic Acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[1-(2-fluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2814045.png)

![1-(4-Chlorophenoxy)-2-methyl-3-[(2-morpholinoethyl)amino]-2-propanol](/img/structure/B2814046.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B2814047.png)

![(E)-2-Cyano-N-(2-fluorophenyl)-3-[5-(2-fluorophenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2814049.png)